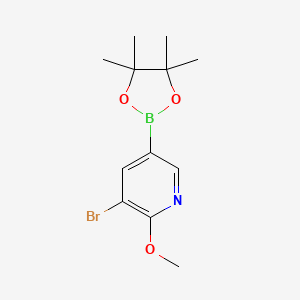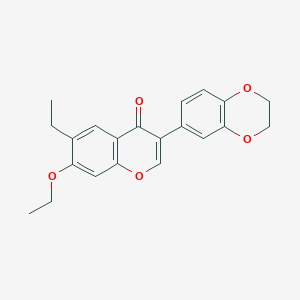
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines, which can lead to the formation of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and derivatives thereof . Another synthesis route for related compounds is the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide, which yields 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one includes a 1,4-benzodioxin ring, which is a bicyclic system consisting of a benzene ring fused to a dioxin ring. The presence of substituents on this ring system can significantly affect the chemical properties and biological activity of the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds involve nucleophilic attacks and the formation of intermediates such as oxiranes, which can further react to form various products depending on the reaction conditions and the nature of the nucleophiles involved . These reactions are crucial for the synthesis of diverse derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds exhibit properties that are influenced by their molecular structure. For instance, the presence of methoxy and methoxycarbonyl groups can enhance the antiproliferative activity of certain compounds, as seen in the study of indenopyrazoles . The substituents on the benzodioxin and chromenone frameworks are likely to affect the solubility, stability, and reactivity of the compound.
Applications De Recherche Scientifique
Bioactivity and Ecological Role
Compounds within the 1,4-benzoxazinone class, which share structural motifs with 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one, have been extensively studied for their bioactivity. These compounds are of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential of benzoxazinones and their derivatives as natural herbicide models is a topic of current research. Their role in chemical defense mechanisms through the degradation process in ecological systems is also being explored. The development of new phytotoxicity bioassay techniques has been a significant advancement in this area. Moreover, some derivatives have been utilized in pharmaceutical development due to their versatile and chemically accessible structure (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Anticancer Activity
Research on 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, related to the core structure of this compound, has demonstrated anticancer activity against a wide range of cancer types. This suggests that structurally similar compounds could be explored for their potential in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antibacterial Properties
A series of thiopyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. These compounds showed moderate to good antibacterial properties, indicating the potential for developing new antibacterial agents from this chemical class (Lal, Paliwal, & Bagade, 2018).
Allelochemicals and Synthetic Methodologies
The isolation and synthesis of allelochemicals from the Gramineae family, particularly compounds with a benzoxazinone skeleton similar to this compound, have shown significant biological properties such as phytotoxic and antimicrobial activities. These findings support the potential agronomic utility of these compounds. Innovative synthetic methodologies for obtaining these compounds in high yield have been developed, facilitating their study and application (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Anti-Juvenile Hormone Activity
Studies on ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, related to the chemical structure of interest, have shown anti-juvenile hormone activity in silkworm larvae. This highlights the potential for using similar compounds in pest control strategies, particularly in managing the developmental stages of insect pests (Furuta, Fujita, Ibushi, Shiotsuki, Yamada, & Kuwano, 2010).
Mécanisme D'action
Target of Action
Related compounds have been found to interact with proteins such asIKKα/β and FtsZ , key players in NF-κB signaling and bacterial cell division respectively .
Mode of Action
Related compounds have been shown to inhibit the phosphorylation of ikkα/β, attenuating downstream nf-κb signaling .
Biochemical Pathways
The compound may affect the NF-κB signaling pathway . Inhibition of this pathway can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and survival .
Result of Action
Related compounds have been shown to suppress hydrogen peroxide-induced apoptosis and restore the down-regulated expression of β-catenin, a key mediator of the wnt/β-catenin pathway .
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-ethoxy-6-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-13-9-15-19(11-18(13)23-4-2)26-12-16(21(15)22)14-5-6-17-20(10-14)25-8-7-24-17/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTOWBSSVLWAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)
![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3018359.png)
![N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B3018360.png)
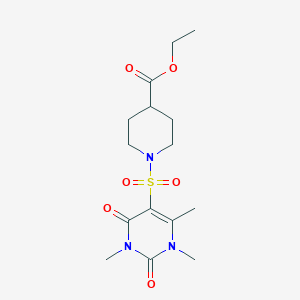
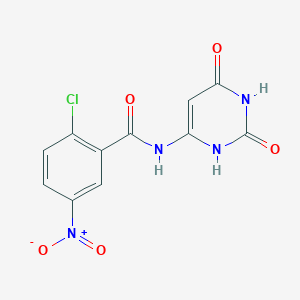

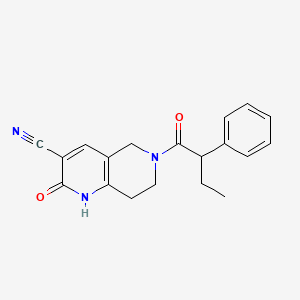
![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![ethyl 6-(2-methoxy-2-oxoethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B3018375.png)
